(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound that features a combination of multiple functional groups, including an amino group, a hydroxy group, and a benzothiazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the benzothiazinone core, followed by the introduction of the tert-butylamino and hydroxypropoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzothiazinone moiety can be reduced to form a dihydrobenzothiazinone.
Substitution: The tert-butylamino group can be substituted with other amino groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzothiazinone moiety yields a dihydro derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique combination of functional groups allows it to modulate biological pathways that are relevant to various medical conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with amino acid residues in enzymes, while the hydroxypropoxy group can participate in electrostatic interactions. These interactions modulate the activity of the target enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazinone derivatives, such as:
- 4-alkylaminoimidazo[1,2-a]pyridines
- tert-Butylamine derivatives
- 2-(tert-Butylamino)ethanol
Uniqueness
What sets (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
91375-85-8 |
---|---|
Molecular Formula |
C19H26N2O7S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S.C4H4O4/c1-15(2,3)16-7-10(18)8-20-11-4-5-13-12(6-11)17-14(19)9-21-13;5-3(6)1-2-4(7)8/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KVCGOGBCAGHEGA-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.